Quantitative Analysis via Stable Isotope Dilution Assays (SIDA)
Methacrolein-13C serves as a superior internal standard for quantitative analysis compared to unlabeled methacrolein (CAS 78-85-3). The use of a ¹³C-labeled analog, such as Methacrolein-13C, in isotope dilution mass spectrometry (IDMS) compensates for matrix effects and variations in sample preparation and ionization efficiency, which is not possible with an unlabeled standard. While no direct comparison data is available for Methacrolein-13C itself, the principle is a well-established class-level inference in analytical chemistry [1]. Specifically, ¹³C-labeled standards are preferred over deuterated analogs due to their identical chemical behavior and lack of chromatographic separation, leading to more reliable quantification [1][2].
| Evidence Dimension | Correction of matrix effects and analytical variability |
|---|---|
| Target Compound Data | Enables accurate quantification by co-eluting with the target analyte and experiencing identical matrix effects [1]. |
| Comparator Or Baseline | Unlabeled methacrolein (CAS 78-85-3) and deuterated analogs (e.g., methacrolein-d5) |
| Quantified Difference | Not applicable; class-level inference. |
| Conditions | LC-MS/MS or GC-MS analysis of complex matrices. |
Why This Matters
This ensures the analytical method's accuracy and precision, which is essential for generating reliable data in pharmacokinetic, toxicological, and environmental studies.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. https://doi.org/10.1002/rcm.1790 View Source
- [2] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?: A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. https://doi.org/10.1016/j.jpba.2006.08.010 View Source
